molecular formula C11H13BrFNS B13252422 N-(3-Bromo-4-fluorophenyl)thian-3-amine

N-(3-Bromo-4-fluorophenyl)thian-3-amine

Cat. No.: B13252422
M. Wt: 290.20 g/mol
InChI Key: UVFXCSWUUHHJEI-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorophenyl)thian-3-amine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring, attached to a thian-3-amine moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-fluorophenyl)thian-3-amine typically involves the amidation reaction. This process includes the reaction of 3-bromo-4-fluoroaniline with thian-3-amine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluorophenyl)thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid .

Scientific Research Applications

N-(3-Bromo-4-fluorophenyl)thian-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromo-4-fluorophenyl)thian-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thian-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13BrFNS

Molecular Weight

290.20 g/mol

IUPAC Name

N-(3-bromo-4-fluorophenyl)thian-3-amine

InChI

InChI=1S/C11H13BrFNS/c12-10-6-8(3-4-11(10)13)14-9-2-1-5-15-7-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

UVFXCSWUUHHJEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC(=C(C=C2)F)Br

Origin of Product

United States

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